2-Amino-3-fluoro-6-nitrobenzoic acid
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Overview
Description
2-Amino-3-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of benzoic acid, featuring amino, fluoro, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-6-nitrobenzoic acid typically involves multiple steps:
Nitration: Starting from a precursor such as o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate 2-methyl-6-nitrophenol undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: The 2-chloro-3-nitrotoluene is then subjected to a fluorination reaction to produce 2-fluoro-3-nitrotoluene.
Oxidation: Finally, the methyl group is oxidized under the action of an oxidant to yield 2-fluoro-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoro-6-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are often employed.
Major Products Formed
Reduction: this compound can be reduced to 2,3-diaminobenzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation can produce nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-3-fluoro-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoro-6-nitrobenzoic acid involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The fluoro substituent can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzoic acid: Similar structure but lacks the nitro group.
2-Fluoro-3-nitrobenzoic acid: Similar structure but lacks the amino group.
2-Amino-3-nitrobenzoic acid: Similar structure but lacks the fluoro group.
Uniqueness
2-Amino-3-fluoro-6-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5FN2O4 |
---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
2-amino-3-fluoro-6-nitrobenzoic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,9H2,(H,11,12) |
InChI Key |
VHTRIIGNUFDLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)F |
Origin of Product |
United States |
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